REACTION_CXSMILES
|
[H-].[Na+].[NH2:3][C:4]1[C:5]([C:10]([O:12][CH3:13])=[O:11])=[N:6][CH:7]=[CH:8][N:9]=1.Cl[CH2:15][CH2:16][S:17](Cl)(=[O:19])=[O:18].C(=O)([O-])O.[Na+]>C1COCC1>[N:3]1[S:17](=[O:19])(=[O:18])[CH2:16][CH2:15][N:9]2[CH:8]=[CH:7][N:6]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[C:4]=12 |f:0.1,4.5|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CN1)C(=O)OC
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
ClCCS(=O)(=O)Cl
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
ClCCS(=O)(=O)Cl
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
ClCCS(=O)(=O)Cl
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
solution
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added under ice-
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 days
|
Duration
|
3 d
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 days
|
Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated was collected by filtration
|
Type
|
WASH
|
Details
|
washed successively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a small amount of methanol, and dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N=1S(CCN2C1C(=NC=C2)C(=O)OC)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |